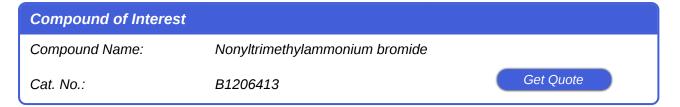


# Spectroscopic and Spectrometric Analysis of Nonyltrimethylammonium Bromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **nonyltrimethylammonium bromide** (NTAB), a quaternary ammonium surfactant. Due to the limited availability of public domain spectral data for **nonyltrimethylammonium bromide**, this guide utilizes data from its close structural homologs, octyltrimethylammonium bromide and decyltrimethylammonium bromide, to provide a representative analysis. The spectral characteristics of these homologous surfactants are highly similar, particularly concerning the trimethylammonium headgroup and the aliphatic chain.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. Below are the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **nonyltrimethylammonium bromide**, based on data reported for its close homologs.

### **Data Presentation**

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **Nonyltrimethylammonium Bromide** 



Chemical Shift (ppm)	Multiplicity	Assignment
~3.25	S	-N(CH3)3
~3.15	m	-CH <sub>2</sub> -N <sup>+</sup>
~1.65	m	-CH <sub>2</sub> -CH <sub>2</sub> -N <sup>+</sup>
~1.25	m	-(CH <sub>2</sub> ) <sub>6</sub> -
~0.88	t	-СН3

Data is predicted based on values for octyl- and decyltrimethylammonium bromide.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for Nonyltrimethylammonium Bromide

Chemical Shift (ppm)	Assignment
~67.0	-CH <sub>2</sub> -N <sup>+</sup>
~53.0	-N(CH₃)₃
~31.8	-(CH <sub>2</sub> )n-
~29.2	-(CH <sub>2</sub> )n-
~26.4	-(CH <sub>2</sub> )n-
~22.6	-CH2-CH3
~14.1	-CH₃

Data is predicted based on typical values for long-chain alkyltrimethylammonium salts.

### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

### **Data Presentation**

Table 3: Characteristic IR Absorption Bands for Nonyltrimethylammonium Bromide



Wavenumber (cm⁻¹)	Intensity	Assignment
~2920	Strong	C-H stretch (asymmetric, - CH <sub>2</sub> )
~2850	Strong	C-H stretch (symmetric, -CH <sub>2</sub> )
~1480	Medium	C-H bend (scissoring, -CH <sub>2</sub> -)
~1470	Medium	N+-CH₃ asymmetric bend
~960 & ~910	Weak	C-N+ stretch
~720	Weak	-CH2- rock

Data represents typical absorption bands for long-chain alkyltrimethylammonium salts.

## Experimental Protocols ¹H and ¹³C NMR Spectroscopy

A sample of **nonyltrimethylammonium bromide** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d<sub>4</sub>, or deuterium oxide) in an NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts ( $\delta$  = 0.00 ppm). For quantitative analysis, a known amount of an internal standard can be added. The data is processed with appropriate software to perform Fourier transformation, phase correction, and baseline correction.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid **nonyltrimethylammonium bromide** can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, for a solution-phase spectrum, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a thin film cast onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the pure KBr pellet or solvent is subtracted from the sample spectrum.



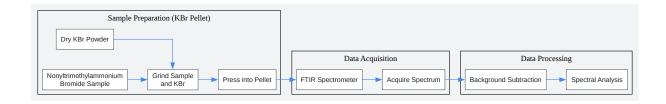
### Mandatory Visualization Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of **nonyltrimethylammonium bromide**.



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NMR Spectroscopy Experimental Workflow.



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FTIR Spectroscopy Experimental Workflow.

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